
4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a benzaldehyde moiety, and a triazine ring. These structural features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)benzaldehyde, which can be synthesized from 4-(Trifluoromethyl)benzyl chloride through a Grignard reaction followed by oxidation . The next step involves the reaction of 4-(Trifluoromethyl)benzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone under specific conditions to form the desired hydrazone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the benzaldehyde moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and benzaldehyde moieties but lacks the triazine ring.
5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone: Contains the triazine ring and hydrazone group but lacks the trifluoromethylbenzaldehyde moiety.
4-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the aldehyde.
Uniqueness
The uniqueness of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C17H12F3N5O |
|---|---|
分子量 |
359.30 g/mol |
IUPAC 名称 |
6-phenyl-3-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)13-8-6-11(7-9-13)10-21-24-16-22-15(26)14(23-25-16)12-4-2-1-3-5-12/h1-10H,(H2,22,24,25,26)/b21-10+ |
InChI 键 |
SPPRTTIKODPYQA-UFFVCSGVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

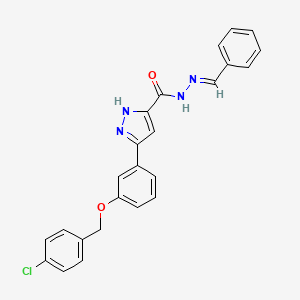
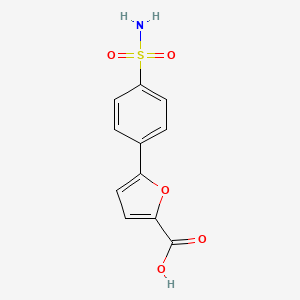



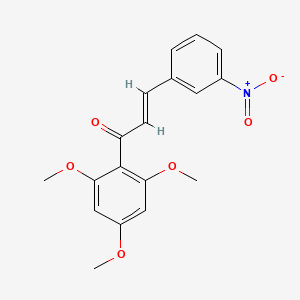
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
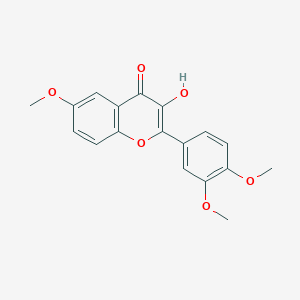
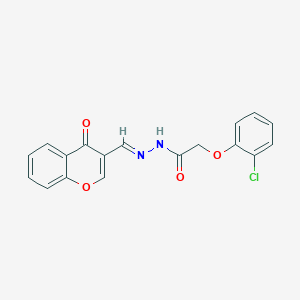
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)
